Cas no 2116744-76-2 (methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate)

methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate
- 2116744-76-2
- EN300-2001394
-
- Inchi: 1S/C11H19NO2/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-3,9-10H,4-8,12H2,1H3
- InChI Key: QFRQEKUYXBRTDT-UHFFFAOYSA-N
- SMILES: O(C)C(CCC(C1CC=CCC1)N)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1.3
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001394-0.05g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-2001394-0.25g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-2001394-10g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-2001394-0.1g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-2001394-0.5g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-2001394-1.0g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-2001394-2.5g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-2001394-5.0g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-2001394-10.0g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-2001394-1g |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate |
2116744-76-2 | 1g |
$1272.0 | 2023-09-16 |
methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate
Introduction to Methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate (CAS No. 2116744-76-2)
Methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate, identified by its CAS number 2116744-76-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and ester functional groups, along with a cyclohexenyl moiety, makes it a versatile intermediate for various chemical transformations.
The compound's structure consists of a butanoate backbone modified with an amino group at the fourth carbon and a cyclohexenyl substituent at the same position. This configuration imparts specific chemical properties that are useful in the synthesis of more complex molecules. The cyclohexenyl ring, in particular, introduces steric and electronic effects that can influence the reactivity and binding affinity of the molecule, making it a valuable candidate for medicinal chemistry applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate has been explored as a potential lead compound in the search for new therapeutic agents. Its structural features suggest that it may interact with biological targets in ways that could lead to innovative treatments for conditions such as neurological disorders, inflammation, and metabolic diseases.
One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The amino group can serve as a site for further functionalization, allowing chemists to attach various pharmacophores or other functional groups that enhance its biological activity. Additionally, the ester moiety can be hydrolyzed or converted into other functional groups, providing multiple pathways for structural diversification.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate offer a rich scaffold for generating libraries of molecules with tailored properties. High-throughput screening and computational methods have been employed to identify derivatives with enhanced potency and selectivity. These approaches leverage the compound's inherent flexibility to explore a wide range of biological activities.
The cyclohexenyl ring is particularly noteworthy due to its ability to influence both the electronic and steric environment of the molecule. This feature can be exploited to fine-tune interactions with biological targets, such as enzymes or receptors. By modifying the substitution pattern on the cyclohexenyl ring or introducing additional functional groups, researchers can create compounds with specific binding profiles.
In addition to its potential as a lead compound, methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate has applications in synthetic chemistry. Its unique structure provides opportunities for exploring novel synthetic pathways and developing new methodologies for constructing complex molecules. These advancements can have far-reaching implications for both academic research and industrial applications.
The compound's amenability to various spectroscopic techniques makes it an excellent candidate for structural elucidation and mechanistic studies. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are particularly useful for confirming its identity and understanding its reactivity. These analytical methods provide critical data for optimizing synthetic routes and evaluating potential biological activity.
The synthesis of methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate involves multi-step organic transformations that showcase modern synthetic strategies. Techniques such as palladium-catalyzed cross-coupling reactions, asymmetric hydrogenation, and enzymatic resolutions have been employed to construct the desired framework efficiently. These methods highlight the compound's utility as a building block in advanced synthetic chemistry.
The future prospects of methyl 4-amino-4-(cyclohex-3-en-1-yl)butanoate are promising, with ongoing research aimed at uncovering new applications and expanding its utility in drug discovery. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible therapeutic benefits. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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